3-CHLORO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE
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Overview
Description
3-CHLORO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE is a complex organic compound that features a unique structure combining a benzamide moiety with an imidazo[2,1-b][1,3]thiazole ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as FeCl3 and solvents like ethanol or DMSO .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and halogenating agents like NBS. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
3-CHLORO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 3-CHLORO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE
- N-(6-CHLOROBENZO[D]THIAZOL-2-YL)-1H-BENZO[D]IMIDAZOLE-2-CARBOXAMIDE
Uniqueness
3-CHLORO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzamide moiety with an imidazo[2,1-b][1,3]thiazole ring system sets it apart from other similar compounds .
Properties
IUPAC Name |
3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-14-5-1-4-13(9-14)17(23)20-15-6-2-3-12(10-15)16-11-22-7-8-24-18(22)21-16/h1-11H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPFTICNYGHGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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